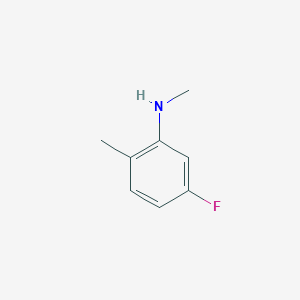
5-Fluoro-n,2-dimethylaniline
Vue d'ensemble
Description
5-Fluoro-n,2-dimethylaniline is a chemical compound with the molecular formula C8H10FN and a molecular weight of 139.17 . It is used in laboratory chemicals and in the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves the methylation of aromatic and aliphatic amines using formic acid as the sole carbon and hydrogen source . The reaction proceeds via a formylation/transfer hydrogenation pathway over a solid Pd/In 2 O 3 catalyst without the need for any additive .Molecular Structure Analysis
The molecular structure of this compound is similar to that of the pyrimidine molecules of DNA and RNA . It is an analogue of uracil with a fluorine atom at the C-5 position in place of hydrogen .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Applications De Recherche Scientifique
Genetically Encoded Fluorescent Amino Acid
Research by Summerer et al. (2006) introduced a strategy for the selective and efficient biosynthetic incorporation of a low-molecular-weight fluorophore into proteins at defined sites. This approach, utilizing a fluorescent amino acid, facilitates studies on protein structure, dynamics, and interactions, offering a powerful tool for biochemical and cellular investigations (Summerer et al., 2006).
Solution Phase Photophysics
Ghosh et al. (2013) synthesized two new fluorophores sensitive to solvent polarity, demonstrating their potential in studying solvent effects on fluorescence. These findings contribute to the understanding of fluorophores' behavior in various environments, important for designing fluorescent probes and materials (Ghosh et al., 2013).
Electrophilic Fluorination Reactions
Sorokin et al. (2013) investigated the electrophilic fluorination of N,N-dimethylaniline derivatives, revealing complex reaction patterns and product formations. This study sheds light on the reactivity of such compounds under fluorination conditions, relevant for synthetic chemistry applications (Sorokin et al., 2013).
Radiosynthesis Applications
Wagner et al. (2009) developed a novel approach for the preparation of 6-fluoro-l-DOPA, a radiopharmaceutical used in PET imaging. This study highlights the potential of fluorinated compounds in medical diagnostics, particularly in neurologic and oncologic applications (Wagner et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
The targets of aromatic amines like “5-Fluoro-n,2-dimethylaniline” could potentially be various enzymes, receptors, or DNA in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
Aromatic amines can interact with their targets through various mechanisms, such as inhibiting enzyme activity, interacting with receptors to modulate their activity, or intercalating into DNA to disrupt its function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects on the cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on its chemical structure. Factors such as its size, charge, lipophilicity, and the presence of functional groups can influence how it is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. For example, if it inhibits a critical enzyme, it could lead to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets .
Analyse Biochimique
Biochemical Properties
5-Fluoro-n,2-dimethylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may further interact with cellular proteins and nucleic acids, potentially leading to cellular damage or alterations in cellular function .
Additionally, this compound can interact with glutathione S-transferases, enzymes that play a crucial role in detoxification processes. The conjugation of this compound with glutathione can facilitate its excretion from the cell, thereby reducing its potential toxicity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms. This inhibition is primarily due to the formation of reactive metabolites that cause DNA damage and activate cell cycle checkpoints, leading to cell cycle arrest and apoptosis .
In non-cancerous cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in the regulation of inflammatory responses and cell survival . Moreover, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular redox status and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS) and reactive metabolites. These reactive species can cause oxidative damage to cellular components, including lipids, proteins, and DNA .
Furthermore, this compound can inhibit the activity of DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in DNA methylation patterns, resulting in the activation or repression of specific genes . Additionally, the compound can interact with other enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP), further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The formation of reactive metabolites can lead to long-term effects on cellular function, including persistent DNA damage and alterations in gene expression .
In in vitro studies, the cytotoxic effects of this compound have been observed to increase with prolonged exposure, indicating a cumulative effect of the compound and its metabolites . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific tissue or organ being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, toxic effects can be observed, including hepatotoxicity, nephrotoxicity, and hematotoxicity .
In animal studies, a threshold effect has been observed, where doses above a certain level lead to significant adverse effects. For example, high doses of this compound can cause oxidative stress and inflammation in the liver, leading to liver damage and dysfunction . Similarly, high doses can result in kidney damage, characterized by increased levels of biomarkers of renal injury .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism to form reactive metabolites, which can further interact with cellular components . These metabolites can be conjugated with glutathione by glutathione S-transferases, facilitating their excretion from the cell .
Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes. For instance, the compound has been shown to inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy metabolism . These effects can result in altered levels of metabolites and changes in cellular metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation .
In tissues, this compound can be distributed to various organs, including the liver, kidneys, and brain . The compound’s distribution is influenced by its lipophilicity and the presence of specific transporters that facilitate its uptake and efflux . Additionally, the compound can accumulate in certain tissues, leading to localized effects and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles .
In the cytoplasm, this compound can interact with cytosolic enzymes and proteins, affecting their activity and function . In the nucleus, the compound can bind to DNA and nuclear proteins, leading to changes in gene expression and DNA damage . In the mitochondria, the compound can affect mitochondrial function and energy metabolism, contributing to its cytotoxic effects .
Propriétés
IUPAC Name |
5-fluoro-N,2-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLRQKXFBZTRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651516 | |
| Record name | 5-Fluoro-N,2-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881848-77-7 | |
| Record name | 5-Fluoro-N,2-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881848-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-N,2-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1437835.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzene-1-carbothioamide](/img/structure/B1437838.png)
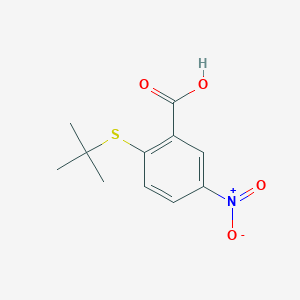
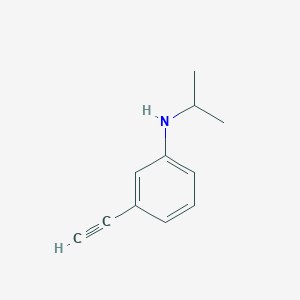
![8-Fluoro-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one](/img/structure/B1437843.png)
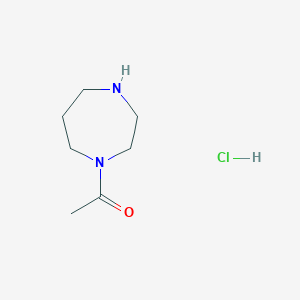

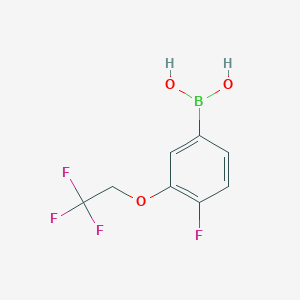
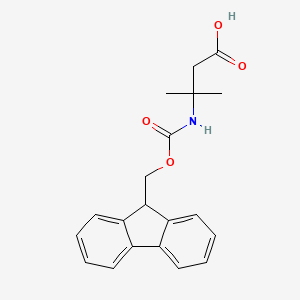
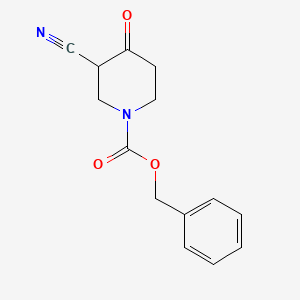
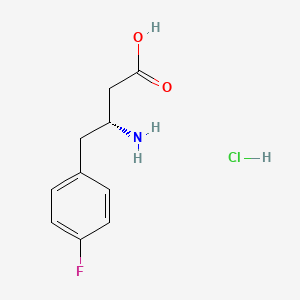

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B1437858.png)
